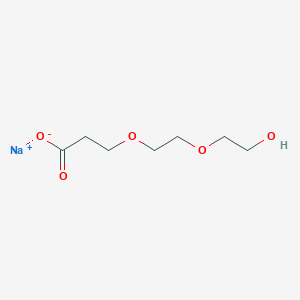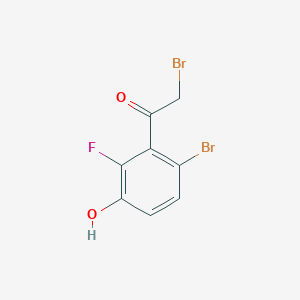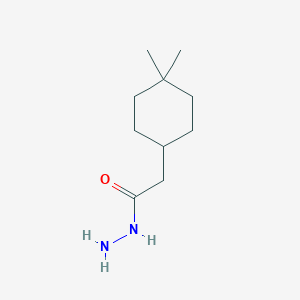
6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of dichlorophenyl, phenyl, and trifluoromethyl groups attached to a pyrimidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate substituted anilines with trifluoromethyl ketones under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring. The process may involve multiple steps, including halogenation, cyclization, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,5-Dichlorophenyl)-5-fluoro-4-pyrimidinecarbonitrile: Another pyrimidine derivative with similar structural features but different substituents.
6-(2,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine: A compound with a methylthio group instead of a phenyl group.
Uniqueness
6-(2,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H9Cl2F3N2 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
4-(2,5-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9Cl2F3N2/c18-11-6-7-13(19)12(8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
MWZSADHGGMRPTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)






![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
